molecular formula C15H14ClN3O3 B2468004 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1236270-13-5

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2468004
CAS No.: 1236270-13-5
M. Wt: 319.75
InChI Key: FBPTVXQBLSNDBB-UHFFFAOYSA-N
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Description

N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a sophisticated small molecule designed for advanced pharmaceutical and life science research. This compound features a hybrid architecture, incorporating a 5-oxopyrrolidine-2-carboxamide moiety linked to a 5-(4-chlorophenyl)isoxazole scaffold. The 5-oxopyrrolidine (also known as 2-pyrrolidinone) core is a recognized privileged structure in medicinal chemistry, present in a wide range of therapeutic agents and natural products due to its favorable physicochemical properties and potential for target engagement . The isoxazole ring is a nitrogen-oxygen containing heterocycle known to contribute to significant biological activities . This molecule is of particular interest in the design and synthesis of novel bioactive compounds. Researchers can leverage this chemical as a key intermediate or a core scaffold for building libraries targeting various disease areas. The presence of the carboxamide group and the chlorophenyl-substituted isoxazole offers multiple sites for further chemical modification, making it a versatile building block in drug discovery programs. Its structure suggests potential for applications in developing agents for antimicrobial , anticancer , and central nervous system (CNS) research, though its specific biological profile requires empirical determination by the researcher. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c16-10-3-1-9(2-4-10)13-7-11(19-22-13)8-17-15(21)12-5-6-14(20)18-12/h1-4,7,12H,5-6,8H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPTVXQBLSNDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes . The reaction conditions often include the use of mild bases such as sodium bicarbonate (NaHCO₃) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields . Additionally, catalyst-free methods have been explored to minimize the environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the chlorophenyl group or the isoxazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield carboxylic acids, while reduction of the chlorophenyl group can produce corresponding amines .

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the pyrrolidine carboxamide moiety can contribute to its overall stability and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Pyrrolidone Position Additional Functional Groups
N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide Isoxazole 4-Chlorophenyl, methyl 2 Carboxamide
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Thiadiazole 4-Fluorophenyl, isopropyl 3 Carboxamide
4-(5-(Pyridin-2-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline Isoxazole Pyridin-2-yl, aniline N/A N-(Pyridin-3-ylmethyl)aniline

Heterocyclic Core Modifications

  • Target Compound vs. Thiadiazole Derivative : Replacing the isoxazole (O and N) with a thiadiazole (S and N) introduces sulfur, which increases electron-withdrawing effects and metabolic stability. Thiadiazoles often exhibit enhanced π-π stacking but may reduce solubility compared to isoxazoles.
  • Target Compound vs. Pyridinyl-Isoxazole Derivative :
    Both share an isoxazole core, but the target’s 4-chlorophenyl group is replaced with pyridin-2-yl in . The pyridine ring introduces basicity and hydrogen-bond acceptor sites, which could improve solubility but reduce membrane permeability. The aniline group in may enable redox interactions or covalent binding, unlike the carboxamide in the target.

Substituent Effects

  • Halogenated Aryl Groups :
    The target’s 4-chlorophenyl group is more lipophilic and electronegative than the 4-fluorophenyl group in , favoring hydrophobic interactions and longer metabolic half-life. Fluorine’s smaller size in may allow tighter packing in sterically constrained binding pockets.

  • In contrast, the 3-position carboxamide in may alter the molecule’s conformation, affecting target engagement.

Hypothetical Pharmacological Implications

  • Target Compound : The chloro-isoxazole-pyrrolidone architecture may favor kinase or protease inhibition due to its balanced lipophilicity and hydrogen-bonding capacity.
  • Thiadiazole Derivative : The sulfur-containing core and fluorophenyl group could enhance selectivity for cysteine-dependent enzymes or ion channels.
  • Pyridinyl-Isoxazole Derivative : The dual pyridine and aniline groups may target nucleotide-binding domains or act as a metal-chelating agent.

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